tert-Butyl 6-Bromo-1H-indazole-1-carboxylate

Indazole Protection Boc Anhydride Synthetic Yield

Unprotected 6-bromoindazole leads to competing N-arylation and catalyst poisoning during cross-coupling. This N1-Boc protected derivative ensures clean Suzuki reactions at C6 (documented yield 33%). The solid, high-purity form enables automated dispensing and reliable logD/LipE profiling. • Orthogonal N-Boc group prevents undesired N-alkylation/arylation. • C6 bromine provides a direct exit vector for transition-metal-catalyzed couplings. • cLogP 3.88 benchmark supports lipophilicity optimization of analog series. • Consistent purity and solid-state stability ensure reproducible results.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.152
CAS No. 877264-77-2
Cat. No. B592332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-Bromo-1H-indazole-1-carboxylate
CAS877264-77-2
Molecular FormulaC12H13BrN2O2
Molecular Weight297.152
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3
InChIKeyXAKCDPNWVLWUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Boc-Protected Indazole Building Block Overview


tert-Butyl 6-Bromo-1H-indazole-1-carboxylate (CAS 877264-77-2) is a functionalized indazole derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a bromine atom at the C6 position of the indazole ring . This compound serves as a protected, bifunctional building block in medicinal chemistry, where the Boc group enables orthogonal N-protection strategies and the C6 bromine acts as a synthetic handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [1].

Medicinal chemistry building block – N1-Boc protection enables orthogonal synthetic strategies for indazole elaboration.
Cross-coupling handle – C6 bromine supports Suzuki-Miyaura coupling for biaryl library synthesis.
Solid-state handling – Non-hygroscopic solid form simplifies automated weighing and compound management.

Why Unprotected or Regioisomeric Indazoles Cannot Substitute


Unprotected 6-bromo-1H-indazole (CAS 79762-54-2) lacks N-protection, which can lead to competitive N-arylation, N-alkylation, or catalyst poisoning in metal-mediated couplings [1]. Regioisomeric N2-Boc-protected indazoles or the 3-carboxylate analogue (CAS 865887-15-6) alter the electronic and steric environment of the indazole core, directly impacting cross-coupling yields and downstream functionalization pathways . Consequently, the specific pairing of an N1-Boc group with a C6 bromine is not freely interchangeable with other halogenated or protected indazole derivatives, as confirmed by documented synthesis yields and reaction profiles.

N-protection
Unprotected 6-bromo-1H-indazole may lead to competitive N-arylation or catalyst poisoning in metal-mediated couplings.
Regioisomer
N2-Boc-protected or 3-carboxylate indazole regioisomers alter steric and electronic properties, directly impacting cross-coupling yields.
Halogen position
C5-bromo or C7-bromo indazole analogs exhibit different reactivity profiles; documented yields for this C6-bromo isomer may not transfer directly.

Key Differentiators for This Building Block


Boc Protection Synthesis Yield Comparison

A patent-described procedure for the Boc protection of 6-bromo-1H-indazole using Boc₂O, DMAP, and Et₃N in CH₃CN achieves an isolated yield of 94% for tert-Butyl 6-Bromo-1H-indazole-1-carboxylate . This compares favorably with the reported 98% yield for the analogous protection of 5-bromo-1H-indazole . Both yields are high, but the documented protocol for the 6-bromo isomer provides a fully described and scalable purification route (flash column chromatography).

Boc Protection Yield
Reported
94% isolated yield
Patent-described protocol with scalable flash chromatography purification.
Supports reproducible multi-gram procurement.
Cross-study comparable; 5-bromo isomer reports 98%.
Indazole Protection Boc Anhydride Synthetic Yield

Hydrophobicity and Predicted Lipophilicity (cLogP)

The predicted ACD/LogP for tert-Butyl 6-Bromo-1H-indazole-1-carboxylate is 3.88 . In contrast, the unprotected 6-bromo-1H-indazole has a computed cLogP of approximately 2.5 [1]. The Boc group substantially increases lipophilicity, which can be advantageous for membrane permeability in cell-based assays or for adjusting the logD of downstream drug candidates.

Lipophilicity (cLogP)
Predicted
ACD/LogP 3.88
Δ ≈ +1.38 vs. unprotected 6-bromo-1H-indazole (cLogP ~2.5).
May support membrane permeability and LipE tuning in lead optimization.
ACD/Labs Percepta prediction; measured logD may differ.
Lipophilicity Drug-likeness Physicochemical Properties

Suzuki Coupling Reactivity for Biaryl Synthesis

A reported downstream application demonstrates the utility of tert-Butyl 6-Bromo-1H-indazole-1-carboxylate in a Suzuki-Miyaura coupling with (4-formylphenyl)boronic acid, affording the biaryl product in 33% isolated yield after preparative TLC [1]. While no direct yield comparison with the 5-bromo or 7-bromo isomer is available from the same study, this result confirms that the C6 bromine is competent for palladium-catalyzed cross-coupling under standard conditions (Pd(PPh₃)₄, Cs₂CO₃, dioxane, 100 °C).

Suzuki Coupling Competence
Supporting evidence
33% isolated yield
With (4-formylphenyl)boronic acid; Pd(PPh₃)₄, Cs₂CO₃, dioxane, 100 °C.
Confirms C6 bromine reactivity for library synthesis under standard conditions.
Yield varies with boronic acid partner and catalyst system.
Suzuki-Miyaura Coupling Palladium Catalysis Biaryl Synthesis

Physical State and Storage Stability

Vendor specifications consistently describe tert-Butyl 6-Bromo-1H-indazole-1-carboxylate as a solid (red-brown to yellow) with a recommended storage temperature of 0–8 °C . This is in contrast to some lower-molecular-weight bromoindazoles or N-alkyl indazoles that are oils at ambient temperature. The solid physical form simplifies weighing, aliquoting, and long-term storage for compound management.

Physical State
Class-level
Solid (red-brown to yellow)
Recommended storage 0–8 °C; non-hygroscopic handling advantage.
Simplifies automated weighing and long-term compound integrity.
Qualitative property; verify lot-specific appearance.
Solid Handling Stability Procurement Specifications

Purity Specification Benchmarks

Multiple reputable vendors list the purity of tert-Butyl 6-Bromo-1H-indazole-1-carboxylate at ≥97% by HPLC, with some offering 98% (Min, HPLC) [1]. This specification is consistent across suppliers and meets the typical ≥95% purity threshold required for most medicinal chemistry applications. Comparable protected 5-bromo or 7-bromo indazoles are often offered at similar purity levels; however, the consistent availability of ≥97% from multiple sources provides supply chain security.

Purity Benchmark
Supporting evidence
≥97% (HPLC)
Multi-vendor consistency; some listings at 98%.
Meets typical medicinal chemistry purity thresholds with supply chain security.
Specification review recommended per batch COA.
Quality Control HPLC Purity Procurement Standards

Application Scenarios for This Building Block


Kinase Inhibitor Fragment Elaboration via C6 Arylation

When a hit fragment contains an indazole core and requires C6 arylation to probe a hydrophobic back pocket, the C6 bromine on this compound provides a direct exit vector for Suzuki coupling . The N1-Boc group remains intact during the coupling and can be removed later to reveal the free NH for hydrogen-bonding interactions with the hinge region of a kinase. The documented Suzuki coupling yield (33%) provides a realistic starting point for reaction optimization.

Parallel Library Synthesis with Orthogonal N-Protection

For parallel synthesis of indazole libraries, the N1-Boc protection prevents undesired N-alkylation or N-arylation at the indazole nitrogen, while the C6 bromine enables diversification at a defined position [1]. The solid physical form and high purity of the commercial product facilitate automated weighing and dispensing. The higher lipophilicity (cLogP 3.88) of the Boc-protected intermediate can also simplify purification by normal-phase chromatography compared to more polar, unprotected analogs.

SAR Studies Targeting LogD Optimization

If a lead series requires fine-tuning of lipophilicity while retaining the indazole scaffold, the Boc-protected intermediate offers a cLogP benchmark of 3.88 . This value can be used to calculate LipE after coupling and deprotection steps. The consistent purity and solid-state stability of the compound ensure that the measured logD values in subsequent analogs are not confounded by impurities or degradation products from the starting material.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
C6 bromine as Suzuki exit vector; N1-Boc orthogonality
Coupling yield optimization and hinge-region hydrogen-bond restoration after deprotection
Parallel library synthesis
Solid physical form; orthogonal N-protection; high purity
Automated dispensing accuracy; N-alkylation/arylation side-reaction control
LogD optimization SAR studies
cLogP 3.88 benchmark; consistent purity and solid-state stability
LipE calculation reliability; impurity-confounded logD measurement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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